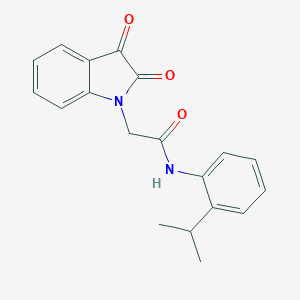
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide, also known as DQTS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the quinoline and triazole families of compounds, which have been shown to have a wide range of biological activities. DQTS has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation is thought to be mediated by the NF-κB signaling pathway, which this compound has been shown to inhibit. In neurological disorders, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while inhibiting cell growth and survival. Inflammation is thought to be mediated by the production of pro-inflammatory cytokines, which this compound has been shown to inhibit. In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to the progression of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and its synthesis method has been optimized, which makes it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide. One direction is the development of this compound analogs with improved potency and selectivity for specific diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound, which will help to optimize its use as a therapeutic agent. Additionally, the development of drug delivery systems that can target this compound to specific tissues or cells will be an important area of research. Finally, the investigation of the potential side effects of this compound and its analogs will be important for the safe and effective use of these compounds in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide involves the reaction of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base. The reaction proceeds through a substitution reaction, resulting in the formation of this compound as a yellow crystalline solid. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C14H16N4OS |
|---|---|
Poids moléculaire |
288.37 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H16N4OS/c1-10-15-14(17-16-10)20-9-13(19)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7H,4,6,8-9H2,1H3,(H,15,16,17) |
Clé InChI |
NQXLQEFCQZTWBW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC(=O)N2CCCC3=CC=CC=C32 |
SMILES canonique |
CC1=NC(=NN1)SCC(=O)N2CCCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)

![1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B284532.png)
![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284533.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284534.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284536.png)
